

Inter-laboratory Insights: A Comparative Guide to Omeprazole-N-oxide Quantification

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Compound of Interest

Compound Name: Omeprazole-N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of **Omeprazole-N-oxide**, a key metabolite and potential impurity of the widely used proton pump inhibitor, Omeprazole.^{[1][2]} While a formal multi-laboratory round-robin study on **Omeprazole-N-oxide** is not publicly available, this document synthesizes data from various independent analytical method validations to offer a comprehensive performance comparison. The aim is to assist researchers and drug development professionals in selecting and implementing robust analytical methods for the accurate quantification of this compound.

Omeprazole-N-oxide serves as a crucial reference standard in drug metabolism studies to understand the pharmacokinetic profile of Omeprazole.^[1] Its monitoring is also vital in pharmaceutical quality control, as it can be a degradation product formed during the manufacture and storage of Omeprazole.^[2]

Comparative Analysis of Analytical Methods

The quantification of Omeprazole and its related substances, including **Omeprazole-N-oxide**, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The choice of method often depends on the required sensitivity and the matrix in which the analyte is being quantified.

Method Performance Data

The following tables summarize the performance characteristics of different HPLC-based methods as reported in various studies. These tables provide a comparative look at linearity, precision, and sensitivity, offering a baseline for what can be expected from these analytical approaches.

Table 1: Performance of HPLC-UV Methods for Omeprazole and Related Compounds

Parameter	Method 1	Method 2	Method 3
Linearity Range	20-100 µg/mL	10-18 µg/mL	2-200 µg/mL
Correlation Coefficient (R ²)	0.9994	0.9998	0.999
Limit of Detection (LOD)	-	-	0.025 µg/mL
Limit of Quantification (LOQ)	-	-	0.075 µg/mL
Precision (%RSD)	-	<2%	1.51%
Recovery	-	97.20% - 103.28%	-
Wavelength (λ _{max})	460 nm	304.80 nm	-
Solvent/Mobile Phase	Methanol	0.1 N NaOH	Acetonitrile and ammonia buffer (pH 8.7)
Data synthesized from multiple sources for comparative purposes. [3] [4] [5] [6] [7]			

Table 2: Performance of LC-MS/MS Methods for Omeprazole and its Metabolites

Parameter	Method 1	Method 2
Analyte(s)	Omeprazole, 5-hydroxyomeprazole, omeprazole-sulfone	Omeprazole
Linearity Range	5-250 ng/mL (5-hydroxyomeprazole), 10-750 ng/mL (omeprazole, omeprazole-sulfone)	3.02-1820 ng/mL
Limit of Quantification (LOQ)	5 ng/mL (5-hydroxyomeprazole), 10 ng/mL (omeprazole, omeprazole-sulfone)	3.02 ng/mL
Intra-assay Variability (%RSD)	<11%	<15%
Inter-assay Variability (%RSD)	<11%	<15%
Matrix	Human Plasma	Mouse Plasma and Brain
Data synthesized from multiple sources for comparative purposes.[8][9]		

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories. Below are representative methodologies for the quantification of **Omeprazole-N-oxide**, compiled from various validated studies.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a common approach for extracting Omeprazole and its metabolites from biological matrices.

Procedure:

- To 180 µL of human plasma, add the internal standard solution.[\[10\]](#)
- Add 600 µL of ethyl acetate and vortex for 5 minutes.[\[10\]](#)
- Centrifuge the sample at 10,000 rpm for 10 minutes.[\[10\]](#)
- Transfer 100 µL of the upper organic layer to a clean tube.[\[10\]](#)
- Mix the organic extract with 200 µL of acetonitrile before injection into the LC-MS/MS system.[\[10\]](#)

Chromatographic Conditions: HPLC-UV

System: High-Performance Liquid Chromatography with UV detection.

- Column: Thermo Accucore C-18 (50 mm × 4.6 mm, 2.6 µm).[\[11\]](#)
- Mobile Phase A: 0.08 M glycine buffer (pH 9.0) and acetonitrile (95:05 v/v).[\[11\]](#)
- Mobile Phase B: Acetonitrile and methanol (65:35 v/v).[\[11\]](#)
- Gradient Program: A gradient program is employed to achieve separation.[\[11\]](#)
- Flow Rate: 0.8 mL/min.[\[11\]](#)
- Detection Wavelength: 305 nm.[\[11\]](#)

Chromatographic Conditions: LC-MS/MS

System: Liquid Chromatography-Tandem Mass Spectrometry.

- HPLC System: UHPLC NEXERA or equivalent.[\[10\]](#)
- Column: ProntoSil AQ, C18.[\[8\]](#)
- Mobile Phase: Gradient with 10 mM ammonium acetate in water (pH 7.25) and acetonitrile.[\[8\]](#)
- Flow Rate: 0.6 mL/min.[\[10\]](#)

- Injection Volume: 25 μ L.[10]
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer.[10]
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Monitoring: Selected Ion Monitoring (SIM) using the respective MH^+ ions. For Omeprazole, m/z 346.[8]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for method implementation and troubleshooting.



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Caption: A representative experimental workflow for the quantification of **Omeprazole-N-oxide** in a biological matrix.

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